Methanesulfonato[di-t-butyl(n-butyl)phosphine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane is a complex organometallic compound. It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity in catalyzing carbon-carbon bond formation, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
The synthesis of Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane involves several steps:
Starting Materials: The synthesis begins with 2-aminobiphenyl, methanesulfonic acid, and tri-tert-butylphosphine.
Reaction Conditions: These starting materials are reacted with a palladium solution under inert gas conditions (nitrogen or argon) at temperatures ranging from 2°C to 8°C.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane undergoes various types of chemical reactions:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille reactions.
Reagents and Conditions: Typical reagents include boronic acids, aryl halides, and alkylboronic acids.
Scientific Research Applications
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane involves the following steps:
Transmetalation: The activated palladium complex undergoes transmetalation with boronic acids or alkylboronic acids to form a palladium-aryl or palladium-alkyl intermediate.
Reductive Elimination: The final step is reductive elimination, where the palladium complex releases the coupled product and regenerates the active palladium catalyst.
Comparison with Similar Compounds
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane is unique compared to other similar compounds due to its high efficiency and selectivity in catalysis. Similar compounds include:
- Methanesulfonato(tri-t-butylphosphino)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane .
These compounds share similar structural features but may differ in their catalytic activity and selectivity, making Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C26H43Cl2NO3PPdS+ |
---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
1-[ditert-butyl(sulfonato)phosphaniumyl]butane;dichloromethane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C12H10N.C12H27O3PS.CH2Cl2.CH4.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8-9-10-16(11(2,3)4,12(5,6)7)17(13,14)15;2-1-3;;/h1-6,8-9H,13H2;8-10H2,1-7H3;1H2;1H4;/q-1;;;;+2 |
InChI Key |
QCHCUQFPONGQFN-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCC[P+](C(C)(C)C)(C(C)(C)C)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.